molecular formula C7H4ClF3N4 B13026740 4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine

4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B13026740
M. Wt: 236.58 g/mol
InChI Key: IKPPZQNNQDSFHK-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-D]pyrimidine core. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in various applications .

Properties

Molecular Formula

C7H4ClF3N4

Molecular Weight

236.58 g/mol

IUPAC Name

4-chloro-1-methyl-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C7H4ClF3N4/c1-15-5-3(2-12-15)4(8)13-6(14-5)7(9,10)11/h2H,1H3

InChI Key

IKPPZQNNQDSFHK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)C(F)(F)F)Cl

Origin of Product

United States

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